3-Sulfonatolactate(2-)

説明

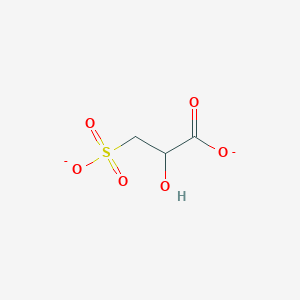

3-Sulfonatolactate(2−) (IUPAC name: (2S)-3-sulfolactate) is an organic sulfonate derivative of lactic acid, classified under alpha hydroxy acids (AHAs) and their derivatives . Its structure comprises a lactate backbone (a three-carbon chain with a hydroxyl group at the C2 position and a carboxylate group at C1) substituted with a sulfonate (-SO₃⁻) group at C3, conferring a net charge of -2 under physiological conditions . Notably, it has been cataloged in human metabolic reconstructions as a candidate intermediate, suggesting involvement in redox or detoxification processes .

特性

分子式 |

C3H4O6S-2 |

|---|---|

分子量 |

168.13 g/mol |

IUPAC名 |

2-hydroxy-3-sulfonatopropanoate |

InChI |

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2 |

InChIキー |

CQQGIWJSICOUON-UHFFFAOYSA-L |

正規SMILES |

C(C(C(=O)[O-])O)S(=O)(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Charge and Solubility: The -2 charge of 3-sulfonatolactate(2−) enhances its water solubility, similar to inorganic sulfate (SO₄²⁻) . However, its organic sulfonate group differentiates it from sulfate esters (e.g., heparan sulfate), which are covalently linked to biomolecules .

Its detection in metabolic models suggests niche roles, possibly in sulfur redox cycling or as a detoxification product .

Analytical and Methodological Considerations

The analysis of 3-sulfonatolactate(2−) requires specialized techniques due to its charged and polar nature. emphasizes generic methodologies for sulfonates and hydroxy acids, such as:

- Ion Chromatography (IC) : Suitable for separating sulfonates from sulfates .

- Mass Spectrometry (MS) : High-resolution MS can distinguish 3-sulfonatolactate(2−) from isomers like 2-sulfolactate based on fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm sulfonate positioning relative to the lactate backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。